4-ethyl-5-{1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one
Overview
Description
4-ethyl-5-{1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C19H23N5OS and its molecular weight is 369.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.16233155 g/mol and the complexity rating of the compound is 528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Docking and EGFR Inhibition
A study involving molecular stabilities, conformational analyses, and molecular docking of benzimidazole derivatives bearing 1,2,4-triazole, closely related to the compound , highlights its potential anti-cancer properties. These compounds exhibit binding affinities to the epidermal growth factor receptor (EGFR) binding pocket, suggesting their role as EGFR inhibitors with implications in cancer treatment (Karayel, 2021).
Antimicrobial and Antituberculosis Activity
Another research segment focuses on thiazole-aminopiperidine hybrid analogs, showing promising antituberculosis activity against Mycobacterium tuberculosis, indicating the compound's potential in treating tuberculosis. These compounds were designed by molecular hybridization, highlighting a methodical approach to enhancing antimicrobial efficacy (Jeankumar et al., 2013).
Synthesis and Antimicrobial Activities
Research into new 1,2,4-Triazole derivatives, including efforts to synthesize and test the antimicrobial activities of such compounds, reveals a broad spectrum of activity against various microorganisms. This work underlines the importance of structural variations in triazole compounds for developing new antimicrobial agents (Bektaş et al., 2010).
Antifungal Compounds and Solubility Thermodynamics
A novel antifungal compound within the 1,2,4-triazole class was synthesized, characterized, and its pharmacologically relevant physicochemical properties determined, including solubility in various solvents. This compound's solubility thermodynamics and partitioning processes in biologically relevant solvents were thoroughly studied, providing insights into its pharmacokinetic properties and potential therapeutic applications (Volkova et al., 2020).
Properties
IUPAC Name |
4-ethyl-3-[1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]-1H-1,2,4-triazol-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5OS/c1-2-24-17(21-22-19(24)25)14-8-10-23(11-9-14)12-16-13-26-18(20-16)15-6-4-3-5-7-15/h3-7,13-14H,2,8-12H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJYUULNWPTWDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=O)C2CCN(CC2)CC3=CSC(=N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.